![molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2](/img/structure/B1333493.png)
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
説明
“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .Chemical Reactions Analysis
These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .科学的研究の応用
Antineoplastic Drug Metabolite Analysis
This compound is a key metabolite in the biotransformation of flutamide , an antineoplastic drug used in prostate cancer therapy. It undergoes extensive first-pass metabolism in the liver, resulting in several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) , which is crucial for plasma analysis .
High-Performance Liquid Chromatography (HPLC)
In analytical chemistry, this compound’s derivatives are used as standards in HPLC methods to quantify the presence of flutamide and its metabolites in biological samples. This is vital for understanding the pharmacokinetics and pharmacodynamics of the drug .
Hepatotoxicity Studies
The compound’s metabolites, particularly Flu-1 , have been linked to severe hepatic dysfunction. Research involving this compound aids in identifying the toxicological pathways and mitigating the adverse effects of drug-induced liver injury .
Chromatographic Method Development
The compound is utilized in the development of chromatographic methods, aiming to resolve flutamide and its metabolites. This is essential for pharmaceutical quality control and ensuring the safety and efficacy of the medication .
Chemical Synthesis
As a reagent, this compound is involved in the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry for their biological activity and potential therapeutic applications .
Material Science
In material science, derivatives of this compound are used in the synthesis of novel materials with potential applications in electronics, coatings, and other advanced materials due to their unique chemical properties .
Environmental Chemistry
This compound’s derivatives can be used as tracers or markers in environmental studies to track the presence and movement of fluorinated compounds in ecosystems, aiding in pollution monitoring and control .
Bioanalytical Method Validation
The compound plays a role in the validation of bioanalytical methods according to FDA guidelines. It’s used to test the interference from excipients in pharmaceutical tablets, ensuring accurate drug dosage and efficacy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.
特性
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONPAPDKZQLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380502 | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
CAS RN |
368-83-2 | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

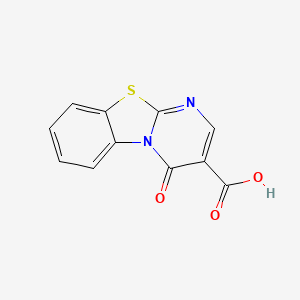

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)

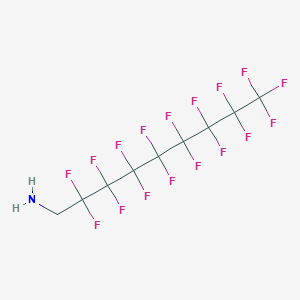
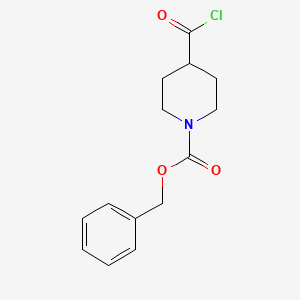

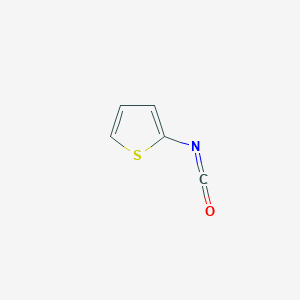
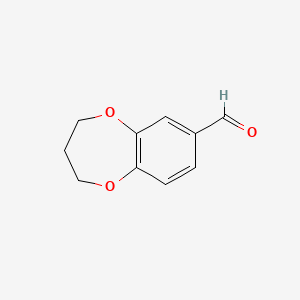

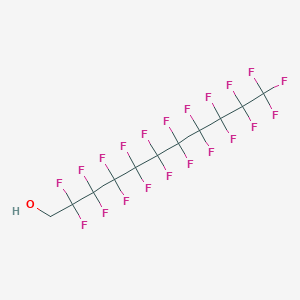

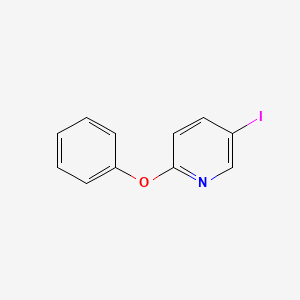
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)